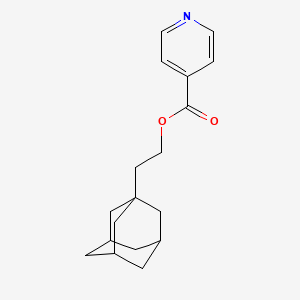![molecular formula C16H15ClINO B14494727 {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone CAS No. 65195-27-9](/img/structure/B14494727.png)
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that includes chloro, iodoethyl, and methylamino groups attached to a phenylmethanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-nitrobenzophenone with methylamine, followed by reduction to form the corresponding amine. The amine is then reacted with iodoethane under suitable conditions to introduce the iodoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the carbonyl group to an alcohol.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(methylamino)benzophenone
- 2-Methylamino-5-chlorobenzophenone
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Uniqueness
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is unique due to the presence of both chloro and iodoethyl groups, which confer distinct reactivity and properties. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
65195-27-9 |
|---|---|
Molekularformel |
C16H15ClINO |
Molekulargewicht |
399.65 g/mol |
IUPAC-Name |
[5-chloro-2-[2-iodoethyl(methyl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H15ClINO/c1-19(10-9-18)15-8-7-13(17)11-14(15)16(20)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
InChI-Schlüssel |
XFJVHAFBCCDCPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCI)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


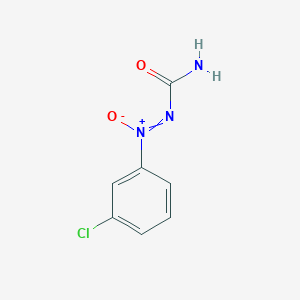
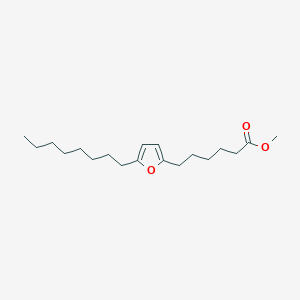


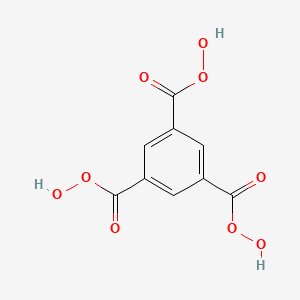
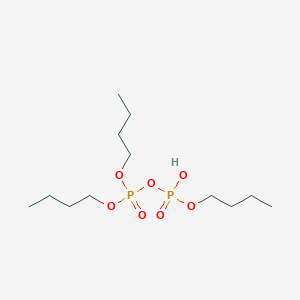
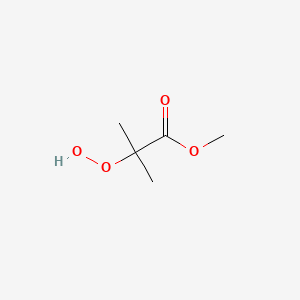
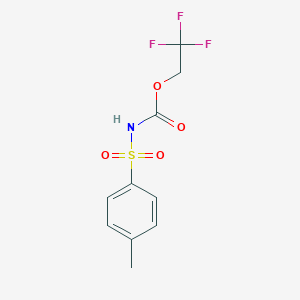
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
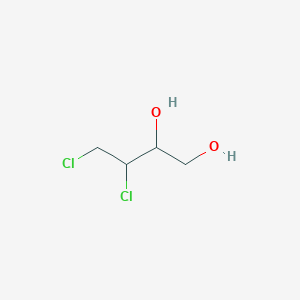
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
